molecular formula C21H21NO5 B8056381 (2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid

(2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid

Cat. No.: B8056381
M. Wt: 367.4 g/mol
InChI Key: ZILOAIGNUCTBAM-BFUOFWGJSA-N
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Description

(2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using the fluoren-9-ylmethoxy carbonyl (Fmoc) group. The reaction conditions often require the use of reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted morpholines or derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Applications in material science, such as the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness: This compound is unique due to its specific stereochemistry and the presence of the fluoren-9-ylmethoxy carbonyl group, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(2R,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOAIGNUCTBAM-BFUOFWGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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